molecular formula C13H18N4O4 B2724668 Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate CAS No. 1023422-66-3

Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate

Cat. No. B2724668
CAS RN: 1023422-66-3
M. Wt: 294.311
InChI Key: LZTLURQLVJAIJF-UHFFFAOYSA-N
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Description

Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate, also known as B2NPCA, is an organic compound that has been widely used in various scientific research applications. It is an important building block for the synthesis of various compounds, and its unique properties make it a versatile compound for many different applications.

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Substituent Effects in Gas-phase Pyrolysis : A study explored the kinetics of gas-phase pyrolysis of compounds similar to Butyl 2-((N-(4-pyridylcarbonylamino)carbamoyl)amino)acetate, revealing insights into the reactivities and decomposition mechanisms. This research highlights the anchimeric assistance of amino substituents and suggests an ion-pair type mechanism during elimination processes (Al-Awadi, Elnagdi, Kaul, & Chuchani, 2000).

  • Copper-Catalyzed Carboamination : Copper-catalyzed carboamination of alkenes offers an efficient pathway to synthesize γ-Amino butyric acid (GABA) derivatives, demonstrating the compound's relevance in creating core structures of GABA derivatives from alkenes. This application is significant for neurodegenerative disease treatment (Zhu, Wang, Ge, Li, Zhang, & Bao, 2017).

  • Synthesis of α-amino Acids : The reaction of N-acylamino-2-bromoacetes with various reagents leads to α-amino acid derivatives, indicating the potential of this compound derivatives in amino acid synthesis. This process involves the use of t-butyl protection for converting into free amino acids, showing its utility in producing biologically relevant molecules (Bretschneider, Miltz, Münster, & Steglich, 1988).

Chemical Reactions and Mechanisms

  • Neighboring Group Participation : The study on pyrolysis kinetics of phenylaminobutyl acetates provides insights into the chemical behavior and decomposition products of similar compounds, highlighting the role of amino substituents in anchimeric assistance and suggesting a back-side displacement mechanism (Chuchani, Al-Awadi, Domnguez, Rotinov, Herize, & Kaul, 2000).

  • C-N Bond Formation via Transition Metal Catalysis : This application demonstrates the versatility of similar compounds in facilitating C-N bond formation, a fundamental process in organic synthesis and drug development. The study showcases the potential for creating complex organic molecules through transition metal-catalyzed reactions (Tamaru & Kimura, 1997).

properties

IUPAC Name

butyl 2-[(pyridine-4-carbonylamino)carbamoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-2-3-8-21-11(18)9-15-13(20)17-16-12(19)10-4-6-14-7-5-10/h4-7H,2-3,8-9H2,1H3,(H,16,19)(H2,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTLURQLVJAIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CNC(=O)NNC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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